molecular formula C11H13N3OS2 B8575496 N-[5-(2-ethyl-1,3-thiazol-4-yl)-4-methyl-1,3-thiazol-2-yl]acetamide

N-[5-(2-ethyl-1,3-thiazol-4-yl)-4-methyl-1,3-thiazol-2-yl]acetamide

Cat. No.: B8575496
M. Wt: 267.4 g/mol
InChI Key: WBELLGGAINLWMC-UHFFFAOYSA-N
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Description

N-(2-Ethyl-4’-methyl-[4,5’]bithiazolyl-2’-yl)-acetamide is a complex organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by its bithiazole core, which consists of two thiazole rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Ethyl-4’-methyl-[4,5’]bithiazolyl-2’-yl)-acetamide typically involves the following steps:

    Formation of the Bithiazole Core: The bithiazole core can be synthesized through a cyclization reaction involving appropriate thioamide and haloketone precursors.

    Introduction of the Acetamide Group: The acetamide group is introduced via an acylation reaction, where the bithiazole intermediate reacts with acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the cyclization and acylation reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole rings.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents are employed.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

N-(2-Ethyl-4’-methyl-[4,5’]bithiazolyl-2’-yl)-acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential antimicrobial and antifungal properties due to the bithiazole core.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly for antimicrobial and anticancer agents.

    Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of N-(2-Ethyl-4’-methyl-[4,5’]bithiazolyl-2’-yl)-acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and proteins, disrupting their normal function.

    Pathways Involved: It may inhibit key metabolic pathways in microorganisms, leading to antimicrobial effects.

Comparison with Similar Compounds

  • N-(2-Amino-4’-methyl-4,5’-bithiazol-2’-yl)-4-methoxybenzamide
  • 5-(2-Substituted-1,3-thiazol-5-yl)-2-alkoxybenzamides

Comparison:

Properties

Molecular Formula

C11H13N3OS2

Molecular Weight

267.4 g/mol

IUPAC Name

N-[5-(2-ethyl-1,3-thiazol-4-yl)-4-methyl-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C11H13N3OS2/c1-4-9-14-8(5-16-9)10-6(2)12-11(17-10)13-7(3)15/h5H,4H2,1-3H3,(H,12,13,15)

InChI Key

WBELLGGAINLWMC-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CS1)C2=C(N=C(S2)NC(=O)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-[5-(2-Bromo-acetyl)-4-methyl-thiazol-2-yl]-acetamide (71.6 mg) (prepared by the procedure of WO 2005/068444) is dissolved in CH3OH (5 mL) at RT, followed by addition of thiopropionamide (21.4 mg) and ammonium phosphomolybdate×H2O (37.5 mg). After completion of the reaction, water is added (25 mL) and the precipitate is filtered off to obtain the title compound as a dark green powder. Title compound: HPLC (Method F) RT 4.86 minutes; MS (Method D) M+H 268.2 and M−H 266.2.
Quantity
71.6 mg
Type
reactant
Reaction Step One
Quantity
21.4 mg
Type
reactant
Reaction Step Two
Name
Quantity
37.5 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

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